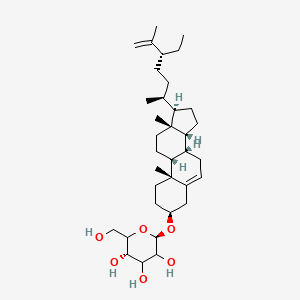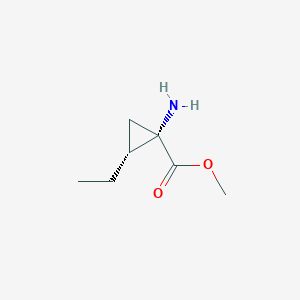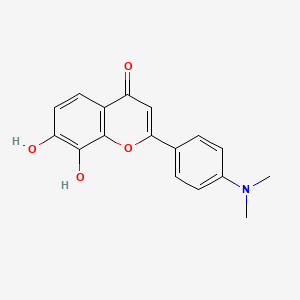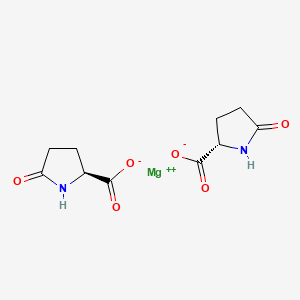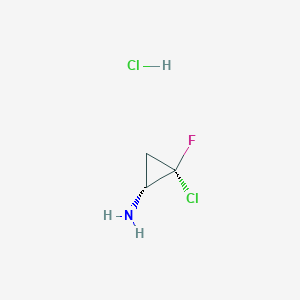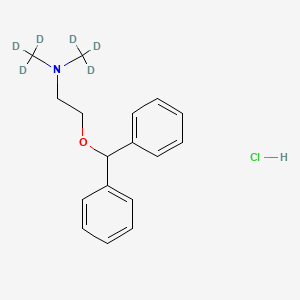
Diphenhydramine-d6 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenhydramine-d6 Hydrochloride is the deuterium labeled version of Diphenhydramine Hydrochloride . Diphenhydramine Hydrochloride is a first-generation histamine H1-receptor antagonist with anti-cholinergic effects . It is used to relieve symptoms of allergies and the common cold . It is also used to treat sneezing, runny nose, itching, hives, and other symptoms .
Synthesis Analysis
A continuous end-to-end synthesis and purification of Diphenhydramine Hydrochloride has been described . This process involves combining a 1:1 molar ratio of the two starting material streams (chlorodiphenylmethane and N,N-dimethylaminoethanol) in the absence of additional solvent at high temperature . This results in the target compound directly as a molten salt (ionic liquid above 168 °C) in high yield .Molecular Structure Analysis
The molecular formula of Diphenhydramine Hydrochloride is C17H22ClNO . Its molecular weight is 291.816 .Chemical Reactions Analysis
Diphenhydramine-d6 Hydrochloride is the deuterium labeled version of Diphenhydramine Hydrochloride . The deuterium labeling does not significantly alter the chemical reactions of the compound .Physical And Chemical Properties Analysis
Diphenhydramine Hydrochloride is a white, crystalline powder . Its molecular weight is 291.816 .科学研究应用
Forensic Applications : Diphenhydramine Hydrochloride (DPHHj) is primarily used as an antihistamine for treating allergies. However, it has also been used in criminal activities due to its sedative effect. Research has focused on developing rapid qualitative and quantitative methods to detect DPHH in simulated crime exhibits, using techniques such as color tests, TLC6, and UV spectroscopy (Singla, Srivastava, & Dhingra, 2011).
Medical Research : Studies have investigated the adverse effects of Diphenhydramine Hydrochloride on older hospitalized patients. The research involved a prospective cohort study of 426 patients aged 70 or older, with assessments including Mini-Mental State Examination scores and Confusion Assessment Method ratings (Adinoff, 2002).
Pharmaceutical Formulation : Research has been conducted on masking the bitter taste of Diphenhydramine Hydrochloride using cation exchange resins. The study involved preparing drug resin complexes and evaluating their drug content, taste, and drug release properties (Bhise, Shaikh, & Bora, 2008).
Laboratory Procedures and Stability : Research has provided guidelines for the long-term storage of Diphenhydramine (hydrochloride) and prepared stock solutions. It discusses its solubility in various solvents and the preparation of solvent-free aqueous solutions for biological experiments (2020).
Analytical Chemistry : Studies have developed new conductometric titration methods for determining Diphenhydramine Hydrochloride in pharmaceuticals, focusing on the conductance of solutions as a function of titrant volume (Ashour & Aboudan, 2018).
Spectrophotometry in Pharmaceuticals : Research has proposed a method for determining Diphenhydramine Hydrochloride in pharmaceuticals using solid-phase spectrophotometry. The method is based on the extraction of Diphenhydramine Hydrochloride in the form of an ion associate from solutions (Osmanova & Mirzaeva, 2017).
Neuroscience Research : Studies have investigated the effects of Diphenhydramine Hydrochloride on healthy adults, focusing on the induction of the 6c/sec spike and wave discharges in the brain (Hosokawa, Hirata, Kugoh, & Otsuki, 1978).
Toxicology : Research has examined the toxic effects of Diphenhydramine Hydrochloride, especially when topically applied to patients with varicella-zoster lesions, leading to significant systemic absorption and various side effects (Chan & Wallander, 1991).
Conformational Studies : A study has explored the conformational preference of bioactive Diphenhydramine, highlighting the manifestation of the gauche effect in its structure (Rezende, Andrade, & Freitas, 2015).
Vibrational Spectroscopy : Research compared near infrared and Raman spectroscopy for quantifying Diphenhydramine Hydrochloride in pharmaceutical wafers, assessing the suitability of these techniques for different concentration ranges (Haag, Brüning, & Molt, 2009).
安全和危害
Diphenhydramine Hydrochloride is harmful if swallowed and may cause drowsiness or dizziness . It is suspected of damaging the unborn child . Overdose can cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
属性
IUPAC Name |
2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPORCSPXIHLZ-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenhydramine-d6 Hydrochloride | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

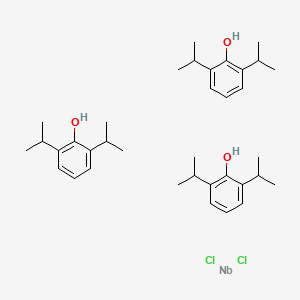

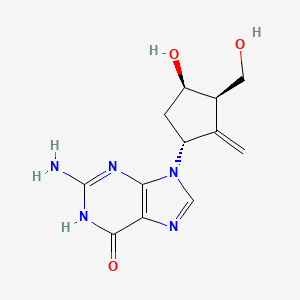
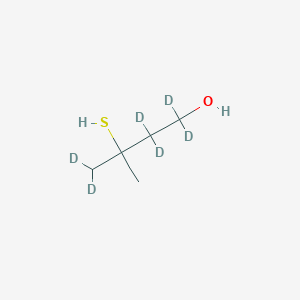
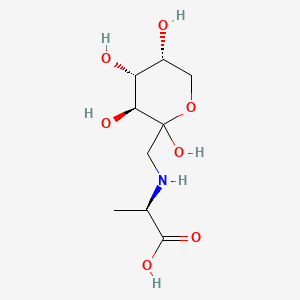
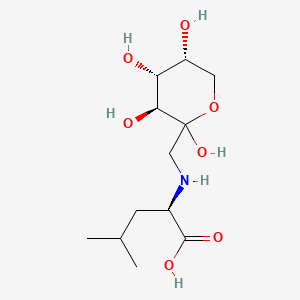
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)
